molecular formula C20H19N3O2 B160451 Coumarin 7 CAS No. 27425-55-4

Coumarin 7

Cat. No. B160451
CAS RN: 27425-55-4
M. Wt: 333.4 g/mol
InChI Key: GOLORTLGFDVFDW-UHFFFAOYSA-N
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Patent
US06627111B2

Procedure details

The diphenyl analog of coumarin 7 was prepared by the dehydration/condensation (J. B. Hendrickson, M. S. Hussoin, J. Org. Chem. 1987, 52, 4139-4140) of o-phenylenediamine with the diphenyl analog of coumarin 343. A solution of 7.9 ml of triflic anhydride in 150 ml methylene chloride was added to a solution of 26.16 g triphenylphosphine oxide in 150 ml methylene chloride at 0° C. under nitrogen atmosphere. The resulting mixture was allowed to come to room temperature and a solution of 2.54 g o-phenylenediamine and 7 g diphenyl analog of coumarin 343 prepared according to the method of Example 2 in 80 ml methylene chloride was added dropwise. The slurry was stirred overnight. The reaction mixture was washed with 5% sodium bicarbonate, water and brine, dried of magnesium sulfate, filtered, and rotary evaporated to remove the solvent. The product was isolated by flash column chromatography in methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Three
Quantity
26.16 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH2:9]1[CH2:29][N:28]2[C:12]3[C:13](C[CH2:26][CH2:27]2)=[C:14]2[O:21][C:19](=[O:20])[C:18]([C:22](O)=O)=[CH:17][C:15]2=[CH:16][C:11]=3C1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[CH3:9][CH2:29][N:28]([C:12]1[CH:11]=[CH:16][C:15]2[CH:17]=[C:18]([C:22]3[NH:8][C:1]4[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=4)[N:7]=3)[C:19]([O:21][C:14]=2[CH:13]=1)=[O:20])[CH2:27][CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
diphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7.9 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
26.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.54 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
The reaction mixture was washed with 5% sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash column chromatography in methylene chloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627111B2

Procedure details

The diphenyl analog of coumarin 7 was prepared by the dehydration/condensation (J. B. Hendrickson, M. S. Hussoin, J. Org. Chem. 1987, 52, 4139-4140) of o-phenylenediamine with the diphenyl analog of coumarin 343. A solution of 7.9 ml of triflic anhydride in 150 ml methylene chloride was added to a solution of 26.16 g triphenylphosphine oxide in 150 ml methylene chloride at 0° C. under nitrogen atmosphere. The resulting mixture was allowed to come to room temperature and a solution of 2.54 g o-phenylenediamine and 7 g diphenyl analog of coumarin 343 prepared according to the method of Example 2 in 80 ml methylene chloride was added dropwise. The slurry was stirred overnight. The reaction mixture was washed with 5% sodium bicarbonate, water and brine, dried of magnesium sulfate, filtered, and rotary evaporated to remove the solvent. The product was isolated by flash column chromatography in methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Three
Quantity
26.16 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH2:9]1[CH2:29][N:28]2[C:12]3[C:13](C[CH2:26][CH2:27]2)=[C:14]2[O:21][C:19](=[O:20])[C:18]([C:22](O)=O)=[CH:17][C:15]2=[CH:16][C:11]=3C1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[CH3:9][CH2:29][N:28]([C:12]1[CH:11]=[CH:16][C:15]2[CH:17]=[C:18]([C:22]3[NH:8][C:1]4[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=4)[N:7]=3)[C:19]([O:21][C:14]=2[CH:13]=1)=[O:20])[CH2:27][CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
diphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
7.9 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
26.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2.54 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
The reaction mixture was washed with 5% sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash column chromatography in methylene chloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.